molecular formula C9H10N2O3 B3877433 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- CAS No. 52203-81-3

2-Benzimidazolinone, 1,3-bis(hydroxymethyl)-

Cat. No.: B3877433
CAS No.: 52203-81-3
M. Wt: 194.19 g/mol
InChI Key: CNGROZGOFRTGFU-UHFFFAOYSA-N
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Description

2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- is an organic compound that belongs to the benzimidazolinone family. It is characterized by the presence of two hydroxymethyl groups attached to the benzimidazolinone core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- typically involves the carbonylation of 1,2-diaminobenzene. The carbonylation can be achieved using carbonyldiimidazole as a reagent . The reaction conditions generally include a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- may involve large-scale carbonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s hydroxymethyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This structural feature distinguishes it from other benzimidazolinone derivatives and contributes to its wide range of applications .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-5-10-7-3-1-2-4-8(7)11(6-13)9(10)14/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGROZGOFRTGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200247
Record name 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52203-81-3
Record name 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052203813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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